Perfluorodecalin

Description

This compound is under investigation in clinical trial NCT03668665 (Influencing Wound Healing Through the Application of Hyaluronic Acid With this compound and Physalis Angulata Extract After Split Skin Removal From the Thigh - a Study in "Split Wound Design").

RN given refers to parent cpd without isomeric designation

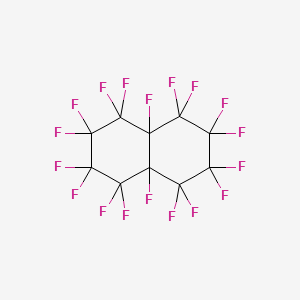

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEYRJFJVCLAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046511, DTXSID201015480, DTXSID801021518 | |

| Record name | Perflunafene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Perfluorodecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-94-5, 60433-11-6, 60433-12-7 | |

| Record name | Perfluorodecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflunafene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Perfluorodecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Perfluorodecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorodecalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perfluorodecalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perflunafene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Perfluorodecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perflunafene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60433-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUNAFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A06VV62N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluorodecalin chemical synthesis and purification methods

An In-depth Technical Guide to the Chemical Synthesis and Purification of Perfluorodecalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₀F₁₈) is a fully fluorinated derivative of decalin, renowned for its chemical and biological inertness, high stability, and remarkable capacity to dissolve gases like oxygen.[1] These properties make it an invaluable component in various advanced applications, including as a component in artificial blood substitutes, for organ preservation, in liquid breathing, and as a contrast agent in medical imaging.[1] The stringent requirements for purity in these applications, particularly in the biomedical field, necessitate robust and well-controlled synthesis and purification processes.

This technical guide provides a comprehensive overview of the core methodologies for synthesizing and purifying this compound. It details the prevalent industrial synthesis routes, characterizes the resulting crude product, and presents in-depth protocols for state-of-the-art purification techniques designed to remove persistent isomers and byproducts.

Chapter 1: Chemical Synthesis of this compound

The industrial production of this compound does not involve building the molecule from smaller units but rather the exhaustive fluorination of a pre-existing decalin or naphthalene ring structure.[2] These processes are characterized by radical mechanisms, which inherently lead to low selectivity and the formation of a complex mixture of isomers and impurities.[3]

Fowler Process

The most common method for this compound synthesis is the Fowler process, which utilizes a high-valence metal fluoride, typically cobalt(III) fluoride (CoF₃), as the fluorinating agent.[1] In this process, vapors of a hydrocarbon precursor, such as tetralin or decalin, are passed over a bed of CoF₃ at elevated temperatures (e.g., 350°C). The CoF₃ provides a controlled source of fluorine, replacing all hydrogen atoms with fluorine atoms and being reduced to CoF₂ in the process. The cobalt(II) fluoride can then be regenerated by treatment with elemental fluorine.

General Reaction (using Decalin): C₁₀H₁₈ + 36 CoF₃ → C₁₀F₁₈ + 18 HF + 36 CoF₂

Electrochemical Fluorination (ECF)

Electrochemical fluorination, also known as the Simons process, is another major industrial method for producing this compound. This technique involves the electrolysis of a solution of naphthalene or decalin in anhydrous hydrogen fluoride (HF). The hydrocarbon is dissolved in the HF, and an electric current is passed through the solution. The process generates a highly complex mixture of perfluorinated isomers and fragments due to the high energy involved.

Chapter 2: Characterization of Crude this compound

The output from either the Fowler or ECF process is a crude mixture that typically contains 93-95% this compound, with some industrial mixtures containing as low as 70 wt.% of the target isomers. This mixture is composed of cis- and trans-isomers of this compound along with several structurally similar impurities that pose significant purification challenges.

Table 1: Common Impurities in Crude this compound

| Impurity Name | Origin | Purification Challenge |

|---|---|---|

| Perfluoro(butylcyclohexane) (BCH) | Carbon chain destruction during fluorination. | Close boiling point to PFD isomers, making simple distillation ineffective. |

| Perfluoro(7-methylbicyclo[4.3.0]nonane) (MBCN) | Carbon chain destruction and radical cyclization. | Close boiling point to PFD isomers. |

| Perfluoromethyloctahydroindene | Byproduct of the radical fluorination process. | Difficult to remove by standard distillation. |

| Partially Fluorinated Compounds | Incomplete fluorination of the feedstock. | Must be removed for biomedical applications due to potential toxicity. |

| Cis/Trans Isomers of PFD | Inherent to the fluorination of the decalin ring. | Require separation for specific applications or to obtain a consistent product. |

Chapter 3: Purification Methods

Achieving the high purity (>99.5%) required for medical and research applications involves a multi-step purification strategy. The primary techniques employed are low-temperature crystallization and advanced distillation methods.

Low-Temperature Fractional Crystallization

This technique is a cornerstone of this compound purification, exploiting the different melting points of the cis- and trans-isomers and various impurities. The trans-isomer has a significantly higher melting point (+18°C) than the cis-isomer (-3.6°C) and most impurities, allowing it to be selectively crystallized from the crude mixture. A two-stage crystallization process is often employed to maximize purity.

-

First Stage:

-

The crude this compound mixture (e.g., 93.2 wt.%) is cooled to a temperature between -17°C and -18°C at a controlled rate of 1-2°C per minute with constant stirring.

-

The slurry is held at this temperature for 30-35 minutes to allow for crystal growth.

-

The resulting crystals are separated from the mother liquor via filtration. The crystals at this stage have an intermediate purity of approximately 97.5%.

-

-

Second Stage:

-

The crystal fraction from the first stage is melted at ambient temperature.

-

The melted liquid is then recrystallized by cooling it to a slightly higher temperature of -15°C under the same controlled conditions.

-

The final crystals are filtered, yielding this compound with a purity exceeding 99.2%.

-

Table 2: Purity Enhancement via Two-Stage Crystallization

| Stage | Starting Material Purity | Process Conditions | Final Crystal Purity |

|---|---|---|---|

| Crude Mixture | ~93-95% | - | - |

| First Crystallization | ~93-95% | Cooled to -17°C to -18°C, held for 30-35 min, filtered. | ~97.5% |

| Second Crystallization | ~97.5% | Melted crystals from stage 1, recrystallized at -15°C. | >99.2% |

Crystallization with Organic Diluents

The efficiency of crystallization can be markedly improved by using a small amount of an organic diluent. The diluent alters the solubility characteristics of the impurities, preventing them from being incorporated into the growing crystal lattice of this compound. This method can achieve very high purity levels (>99.9%) in just two crystallization cycles.

-

800g of crude this compound (93.14%) is mixed with 80g of 1,2,2-trichloro-1,1,2-trifluoroethane in a crystallizer.

-

The mixture is cooled to -5°C, and then the cooling rate is slowed to 0.5°C per hour until the final temperature of -20°C is reached.

-

The supernatant liquid is filtered off under dry nitrogen pressure.

-

The this compound crystals are melted by warming to 0°C.

-

A second crystallization cycle is performed by adding 40g of the diluent to the melted crystals and repeating the cooling and filtration process.

-

The final product is held under vacuum (10 mm Hg) for one hour to remove any residual diluent, yielding this compound with a purity of 99.93%.

Heteroazeotropic Distillation

For certain impurities with very close boiling points that are difficult to remove by crystallization, heteroazeotropic distillation is an effective technique. This process involves adding a separating agent that forms a low-boiling azeotrope with one or more of the impurities, allowing them to be selectively removed as the distillate. For instance, acetone can be used as a separating agent to effectively remove perfluoro(7-methylbicyclo[4.3.0]nonane) (MBCN). Similarly, water has been proposed as a safe and effective separating agent to remove perfluoro(butylcyclohexane) (BCH). This method can purify the target compound to over 99.8%.

Chapter 4: Purity Analysis

Accurate determination of purity and impurity profiles is critical. Gas chromatography coupled with mass spectrometry (GC-MS) is the standard analytical method for this purpose.

-

Sample Preparation: Blood or emulsion samples are typically prepared by breaking the emulsion (e.g., by freezing at -30°C for 24 hours) followed by a liquid-liquid extraction using a solvent like 1,1,2-trichlorotrifluoroethane. An internal standard is added for quantification.

-

Chromatographic Separation: The extract is injected into a gas chromatograph. A capillary column, such as a CP-select 624 CB, is commonly used to separate the cis- and trans-isomers of this compound and other impurities.

-

Detection and Quantification: A mass spectrometer operating in selected ion monitoring (SIM) mode is used for detection. Specific ions are monitored for quantification of this compound (e.g., m/z 293) and the internal standard. The method allows for limits of quantification as low as 13 µg/ml in blood.

Conclusion

The synthesis of this compound via established methods like the Fowler process and electrochemical fluorination invariably produces a complex crude product. Achieving the exceptionally high purity required for biomedical and advanced research applications is a non-trivial challenge that cannot be met by a single unit operation. An integrated, multi-step purification strategy is essential. The combination of fractional distillation techniques, such as heteroazeotropic distillation, to remove problematic close-boiling impurities, followed by multi-stage, low-temperature crystallization is the most effective approach. This strategy, particularly when enhanced with organic diluents, can consistently yield this compound with a purity exceeding 99.9%, meeting the stringent demands of its most critical applications.

References

Cis and trans isomers of Perfluorodecalin properties

An In-depth Technical Guide to the Properties of Cis- and Trans-Perfluorodecalin Isomers

Introduction

Perfluorodecalin (C₁₀F₁₈) is a synthetic fluorocarbon compound derived from decalin by the complete substitution of all hydrogen atoms with fluorine.[1] Renowned for its chemical and biological inertness, high gas-dissolving capacity (particularly for oxygen and carbon dioxide), and unique physical properties, this compound has garnered significant interest in various advanced applications, including as a component of artificial blood substitutes, in liquid ventilation, for drug delivery, and in cosmetics.[1][2][3][4]

The manufacturing process, typically electrochemical fluorination of naphthalene or decalin, results in a mixture of stereoisomers, primarily the cis and trans forms. These isomers arise from the relative orientation of the fluorine atoms on the bridgehead carbon atoms. While both isomers share a high degree of chemical inertness, they exhibit subtle but important differences in their physical properties, which can influence their separation, purification, and suitability for specific applications. This guide provides a detailed comparison of the cis- and trans-isomers of this compound, focusing on their core properties, the experimental methods used for their characterization, and logical workflows for their separation and analysis.

Logical Relationship of this compound Isomers

The synthesis of this compound from a hydrocarbon precursor results in a mixture of its cis and trans isomers, which then require separation for specific applications that may depend on the properties of the pure isomers.

Comparative Physicochemical Properties

The cis and trans isomers of this compound are very similar in most physical properties, with the most significant difference being their melting points. This distinction is pivotal for their separation via crystallization. The quantitative properties of the individual isomers and their common industrial mixture are summarized below.

General and Thermal Properties

| Property | cis-Perfluorodecalin | trans-Perfluorodecalin | Mixture (Typical) |

| Molecular Formula | C₁₀F₁₈ | C₁₀F₁₈ | C₁₀F₁₈ |

| Molecular Weight | 462.08 g/mol | 462.08 g/mol | 462.08 g/mol |

| Melting Point | -3.6 °C | +18 °C | -10 °C to -5 °C |

| Boiling Point | ~142 °C | ~142 °C | 142 °C |

| Critical Temperature | 565.2 K (292.1 °C) | 565.2 K (292.1 °C) | 565.2 K (292.1 °C) |

Density, Viscosity, and Surface Properties

| Property | cis-Perfluorodecalin | trans-Perfluorodecalin | Mixture (Typical) |

| Density | ~1.9 g/mL | ~1.9 g/mL | 1.908 g/mL at 25 °C |

| Vapor Pressure | ~13.6 mmHg at 37 °C | ~13.6 mmHg at 37 °C | 0.88 kPa (6.6 mmHg) at 25 °C |

| Refractive Index | n20/D ~1.314 | n20/D ~1.314 | n20/D 1.3145 |

| Viscosity | 5.1 mPa·s | 5.1 mPa·s | 5.1 mPa·s |

| Surface Tension | ~17.6 mN/m | ~17.6 mN/m | 17.6 mN/m |

| Gas Solubility (O₂) | 49 mL O₂ / 100 mL PFD | 49 mL O₂ / 100 mL PFD | 49 mL O₂ / 100 mL PFD |

Experimental Protocols

The characterization and separation of this compound isomers involve several key analytical and preparative techniques.

Separation of Isomers by Crystallization

The significant difference in melting points between cis- and trans-perfluorodecalin allows for their effective separation from industrial mixtures using fractional crystallization.

Methodology:

-

Initial Cooling: An industrial mixture of PFD isomers and impurities is cooled to a temperature range of -50 °C to -15 °C.

-

Crystal Formation: As the mixture cools, the higher-melting point trans-isomer crystallizes out of the solution first, forming a solid phase enriched in trans-PFD. The main impurity, perfluoro(butylcyclohexane) (BCH), also influences the solid-liquid phase equilibrium.

-

Phase Separation: The solid crystal phase is separated from the remaining liquid (mother liquor) by decanting or filtration at the reduced temperature.

-

Iterative Purification: The process can be repeated in multiple cycles on both the solid and liquid fractions to achieve high purity of both the cis- and trans-isomers. Purity of the resulting fractions is typically assessed by Gas Chromatography.

Isomer Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the qualitative and quantitative analysis of PFD isomers in various matrices, including industrial mixtures and biological samples like blood.

Methodology:

-

Sample Preparation: For biological samples, a liquid-liquid extraction is performed to isolate the PFD from the matrix (e.g., blood emulsion). An internal standard, such as bis(F-butyl)ethene, is added for accurate quantification.

-

Chromatographic Separation:

-

Column: A capillary column suitable for fluorinated compounds, such as a CP-select 624 CB, is used.

-

Injection: Samples are injected in split mode to handle the high concentration of the analyte.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Oven Program: A temperature gradient is applied to separate the cis and trans isomers, which have slightly different retention times. For example, retention times of 1.78 min and 1.87 min have been reported for the two isomers under specific conditions.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron impact (EI) ionization is commonly used.

-

Analysis Mode: Selected Ion Monitoring (SIM) mode is employed for high sensitivity and specificity. Key ions, such as m/z 293, are monitored for quantification.

-

Structural Confirmation by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful, non-destructive technique used to confirm the identity and distinguish between the cis and trans isomers of this compound based on the unique chemical environments of the fluorine atoms in each structure.

Methodology:

-

Sample Preparation: A purified sample of the PFD isomer is dissolved in a suitable deuterated solvent.

-

Data Acquisition: The ¹⁹F NMR spectrum is acquired. Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides strong and clear signals.

-

Spectral Analysis: The cis and trans isomers produce distinct ¹⁹F NMR spectra. Due to differences in molecular symmetry, the number of unique fluorine environments differs between the two isomers, resulting in a different number of resonances (peaks) in their respective spectra. This allows for unambiguous identification.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound isomers in a biological sample using GC-MS, a critical procedure in pharmacokinetic studies for drug development.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.

-

Oxygen Delivery and Cell Culture: Due to its high capacity for dissolving oxygen, PFD is used to enhance oxygen delivery in cell cultures, improving cell viability and function, particularly in high-density cultures.

-

Liquid Ventilation: PFD has been extensively studied for use in partial liquid ventilation (PLV), a medical procedure for treating acute respiratory distress syndrome (ARDS). In PLV, the lungs are partially filled with PFD, which helps to recruit collapsed alveoli, reduce surface tension, and improve gas exchange. The low vapor pressure of PFD is advantageous as it minimizes evaporative loss from the lungs.

-

Drug Delivery Vehicle: While PFD is a poor solvent for most drugs, its ability to form stable emulsions and its oleophobicity are leveraged in advanced drug delivery systems. It can be used in injectable microparticulate suspensions to prevent sediment solidification and ensure proper resuspension before administration. It has also been explored as a vehicle for pulmonary drug delivery, aiming to achieve homogeneous distribution of therapeutics throughout the lung.

-

Medical Imaging: Perfluorocarbons are used as contrast agents in ultrasound and as tracers in ¹⁹F Magnetic Resonance Imaging (MRI). The fluorine atoms provide a strong and specific signal for ¹⁹F MRI with no background interference from biological tissues.

Conclusion

The cis and trans isomers of this compound, while chemically similar, possess distinct physical properties, most notably their melting points. This difference is the cornerstone of their industrial separation. For researchers and professionals in drug development, understanding these properties and the analytical techniques used for their characterization is crucial for leveraging PFD's full potential in applications ranging from advanced drug delivery formulations to life-saving respiratory therapies. The continued study of these isomers will undoubtedly unlock further innovations in medicine and biotechnology.

References

A Comprehensive Technical Guide to the Physical Properties of Perfluorodecalin at Various Temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecalin (C₁₀F₁₈) is a synthetic fluorocarbon compound derived from decalin by the complete substitution of all hydrogen atoms with fluorine. This exhaustive fluorination imparts remarkable chemical and biological inertness, high thermal stability, and an exceptional capacity for dissolving gases, particularly oxygen and carbon dioxide.[1][2] These unique characteristics have positioned this compound as a critical component in a variety of advanced biomedical and pharmaceutical applications, including as a component of artificial blood substitutes, in liquid ventilation, for organ preservation, and as a contrast agent in medical imaging.[1]

This in-depth technical guide provides a comprehensive overview of the core physical properties of this compound as a function of temperature. The data presented herein is essential for researchers, scientists, and drug development professionals to effectively formulate, model, and optimize this compound-based systems for their specific applications. The information is presented through clearly structured data tables, detailed experimental protocols for key measurements, and illustrative diagrams to clarify complex relationships and workflows.

Core Physical Properties of this compound

The physical properties of this compound are intrinsically linked to temperature. Understanding these relationships is paramount for predicting its behavior in various environments and applications.

Density

The density of this compound exhibits a near-linear decrease with increasing temperature.[3][4] This behavior is typical for most liquids and is a critical parameter for fluid dynamics modeling, formulation development, and dosage calculations.

Table 1: Density of this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | Density (g/cm³) |

| 20 | 293.15 | 1.941 |

| 25 | 298.15 | 1.908 - 1.917 |

| 40 | 313.15 | 1.859 |

| 60 | 333.15 | 1.802 |

Note: The range in density at 25°C reflects values reported across different sources.

Viscosity

The dynamic viscosity of this compound, a measure of its internal resistance to flow, decreases significantly as temperature increases. This property is crucial for applications involving injection, perfusion, and fluid transport.

Table 2: Dynamic Viscosity of Neat this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s) |

| 20 | 293.15 | 5.1 |

| 25 | 298.15 | 5.412 |

| 40 | 313.15 | 3.485 |

| 60 | 333.15 | 2.301 |

Data sourced from studies on neat this compound.

Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The relatively low boiling point of this compound (142 °C) means its vapor pressure becomes significant at elevated temperatures.

Table 3: Vapor Pressure of this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) |

| 25 | 298.15 | 1.17 |

| 40 | 313.15 | 2.73 |

| 60 | 333.15 | 7.33 |

Values are for a mixture of cis- and trans-isomers.

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. For this compound, this value is relatively low compared to water, which has implications for emulsification and interfacial interactions.

Table 4: Surface Tension of this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | Surface Tension (mN/m) |

| 20 | 293.15 | 17.6 |

| 25 | 298.15 | 19.3 |

Data for surface tension as a function of a wide temperature range is limited in the readily available literature.

Gas Solubility

A defining characteristic of this compound is its high solubility for gases, which is inversely proportional to temperature. At a given pressure, as the temperature of the liquid increases, the solubility of dissolved gases decreases.

Table 5: Solubility of Oxygen and Carbon Dioxide in this compound

| Gas | Temperature (°C) | Solubility (mL gas / 100 mL PFD) |

| Oxygen (O₂) | 25 | 49 |

| Oxygen (O₂) | 37 | 40-50 |

| Carbon Dioxide (CO₂) | 37 | ~200 |

The solubility of CO₂ is noted to be up to four times that of O₂.

Experimental Protocols

The accurate determination of the physical properties of this compound relies on precise and standardized experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.

Density Measurement

Methodology: Oscillating U-tube Densitometry

This method is widely used for its high accuracy and small sample volume requirements.

-

Instrument Calibration: The oscillating U-tube densitometer (e.g., Mettler Toledo DE45 or Anton Paar DMA series) is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired measurement temperatures.

-

Sample Preparation: A sample of this compound is degassed to remove any dissolved air, which could affect the density measurement.

-

Temperature Equilibration: The sample is introduced into the U-shaped glass tube of the densitometer. The instrument's Peltier thermostat is set to the target temperature, and the sample is allowed to reach thermal equilibrium.

-

Measurement: An electromagnetic field excites the U-tube, causing it to oscillate. The instrument measures the period of oscillation, which is directly related to the density of the sample.

-

Data Recording: The density is recorded once the reading stabilizes. Measurements are typically repeated at multiple temperatures by programming a temperature ramp.

Viscosity Measurement

Methodology: Rolling-ball Viscometry

This method is suitable for measuring the dynamic viscosity of liquids over a range of temperatures.

-

Instrument Setup: An automated microviscometer (e.g., Anton Paar AMVn) with calibrated glass capillaries of appropriate diameters is used. The instrument is equipped with a Peltier temperature control system.

-

Sample Introduction: The this compound sample is introduced into the selected glass capillary.

-

Temperature Control: The desired measurement temperature is set, and the sample is allowed to reach thermal equilibrium.

-

Measurement Principle: The capillary is inclined at a specific angle, and a steel ball is allowed to roll down through the sample-filled capillary. The time it takes for the ball to travel a defined distance is measured.

-

Viscosity Calculation: The dynamic viscosity is calculated from the rolling time, the angle of inclination, the density of the ball and the liquid, and the geometry of the capillary and ball. The instrument's software typically performs this calculation automatically.

-

Temperature Series: The process is repeated at different temperatures to obtain a viscosity-temperature profile.

Vapor Pressure Measurement

Methodology: Static Method

The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature.

-

Apparatus: A thermostated sample cell connected to a pressure transducer and a vacuum system is used. The sample cell is placed in a liquid bath for precise temperature control.

-

Sample Degassing: The this compound sample is placed in the cell and thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.

-

Temperature and Pressure Equilibration: The sample cell is brought to the desired temperature. The system is isolated from the vacuum pump, and the pressure is allowed to stabilize as the liquid evaporates and reaches equilibrium with its vapor.

-

Pressure Measurement: The equilibrium vapor pressure is measured using a calibrated pressure transducer.

-

Data Collection at Multiple Temperatures: The temperature of the bath is changed, and the system is allowed to reach a new equilibrium. The vapor pressure is then recorded at the new temperature. This is repeated across the desired temperature range.

Surface Tension Measurement

Methodology: Du Noüy Ring Method

This is a classical and widely used method for measuring the surface tension of liquids.

-

Instrument Setup: A tensiometer equipped with a platinum-iridium ring of known dimensions is used. The instrument includes a sensitive force balance.

-

Sample Preparation: A sample of this compound is placed in a clean, temperature-controlled vessel.

-

Measurement Procedure: The ring is initially immersed in the liquid. It is then slowly pulled out of the liquid. As the ring is raised, it pulls a meniscus of liquid with it. The force required to detach the ring from the liquid surface is measured by the force balance.

-

Surface Tension Calculation: The surface tension is calculated from the maximum force measured, the dimensions of the ring, and a correction factor that accounts for the shape of the meniscus.

-

Temperature Variation: Measurements can be repeated at different temperatures by using a jacketed vessel connected to a circulating water bath.

References

Perfluorodecalin's Role in Early Blood Substitute Research: A Technical Guide

Introduction

The quest for a universal blood substitute has been a significant endeavor in medical research, driven by the challenges of blood banking, transfusion-transmitted diseases, and the need for a readily available oxygen carrier for emergency and surgical use. In the 1980s, perfluorochemical (PFC) emulsions emerged as a promising class of synthetic oxygen carriers, with perfluorodecalin (PFD) at the forefront of this pioneering research. This technical guide provides an in-depth analysis of the early research on this compound's role as a blood substitute, focusing on the most notable first-generation formulation, Fluosol-DA. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and the fundamental mechanisms that defined this era of research.

Perfluorocarbons are chemically and biologically inert synthetic molecules composed of carbon and fluorine atoms. Their unique ability to physically dissolve large volumes of respiratory gases, including oxygen and carbon dioxide, made them prime candidates for artificial oxygen carriers.[1][2] Unlike hemoglobin, which chemically binds oxygen, PFCs transport oxygen based on the principles of gas solubility, where the amount of dissolved gas is proportional to the partial pressure of that gas. This necessitates that patients receiving PFC emulsions breathe oxygen-enriched air to maximize the oxygen-carrying capacity.[3]

The most extensively studied early PFC emulsion containing this compound was Fluosol-DA, developed by the Green Cross Corporation of Japan.[4] It was a 20% weight/volume emulsion that, despite its eventual withdrawal from the market, laid the groundwork for future research into second and third-generation PFC-based oxygen carriers.[5]

Mechanism of Oxygen Transport by this compound Emulsions

This compound-based emulsions act as a supplementary oxygen transport system within the bloodstream. The small, emulsified PFC droplets, typically less than 0.2 µm in diameter, circulate in the plasma. When the blood passes through the pulmonary capillaries, the high partial pressure of oxygen in the alveoli drives the diffusion of oxygen into the plasma and subsequently into the PFC droplets. These oxygen-laden droplets are then transported throughout the body. In the tissues, where the partial pressure of oxygen is low, the gas diffuses out of the PFC droplets and into the surrounding tissue to support cellular respiration.

Quantitative Data from Early Research

The primary formulation studied in early clinical trials was Fluosol-DA (20%). The quantitative data from these studies highlighted both its potential and its significant limitations.

Table 1: Composition and Physicochemical Properties of Fluosol-DA (20%)

| Component | Concentration/Value | Role/Property |

| This compound (PFD) | 14% w/v | Primary oxygen carrier |

| Perfluorotripropylamine (FTPA) | 6% w/v | Emulsion stabilizer |

| Pluronic F-68 | 2.7% w/v | Non-ionic surfactant (emulsifier) |

| Yolk Phospholipids | 0.4% w/v | Co-surfactant |

| Glycerol | 0.8% w/v | Isotonicity agent |

| Total PFC Content | 20% w/v | - |

| Mean Particle Diameter | ~0.2 µm | Critical for emulsion stability and to avoid embolism |

| Oxygen Carrying Capacity | 7.2 mL O₂/dL (at 37°C, pO₂ 760 mmHg) | Significantly lower than whole blood (~20 mL O₂/dL) |

| Intravascular Half-life | ~12-13 hours | Short duration of therapeutic effect |

Table 2: Summary of Clinical Data from Early Fluosol-DA Trials

| Parameter | Finding/Value | Significance |

| Patient Population | Primarily severely anemic Jehovah's Witnesses who refused blood transfusions, and surgical patients. | Provided a unique ethical context to test a blood substitute where standard transfusion was not an option. |

| Typical Dosage | 20-30 mL/kg body weight. | Doses were limited due to side effects and the large volumes required to achieve a significant clinical effect. |

| Effect on Plasma Oxygen Content | Statistically significant increase in dissolved plasma O₂. (e.g., from 1.01 ± 0.27 mL/dL to 1.58 ± 0.47 mL/dL at 12 hours post-infusion) | Demonstrated "proof of principle" that Fluosol-DA could transport and deliver oxygen. |

| Effect on Total Oxygen Content | No significant change in overall oxygen content. | The low concentration of PFCs in the emulsion was insufficient to meaningfully increase the total blood oxygen content compared to the contribution of remaining red blood cells. |

| Effect on Survival | No apparent effect on survival in severely anemic patients. | The transient and modest increase in oxygen delivery was not enough to alter clinical outcomes in the studied populations. |

| Adverse Effects | Complement activation, transient decreases in white cell and platelet counts, fever, and flu-like syndromes. | Attributed to the emulsifying agent (Pluronic F-68) and activation of the monocyte/macrophage system, limiting the tolerable dose. |

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Emulsion

This protocol is a generalized representation of the high-pressure homogenization method used to create early PFC emulsions like Fluosol-DA.

Objective: To prepare a stable oil-in-water nanoemulsion of this compound for intravenous administration.

Materials:

-

This compound (PFD) (oil phase)

-

Perfluorotripropylamine (FTPA) (stabilizer)

-

Pluronic F-68 (primary surfactant)

-

Egg Yolk Phospholipids (co-surfactant)

-

Glycerol (tonicity agent)

-

Water for Injection (WFI) (aqueous phase)

-

High-shear mixer

-

High-pressure homogenizer

Procedure:

-

Aqueous Phase Preparation: Dissolve Pluronic F-68 and glycerol in WFI to form the continuous phase.

-

Lipid Dispersion: Disperse the egg yolk phospholipids into the aqueous phase with gentle heating and stirring until a uniform suspension is achieved.

-

Oil Phase Preparation: Mix the this compound and perfluorotripropylamine.

-

Pre-emulsification: Add the PFC oil phase to the aqueous phase while mixing at high speed with a high-shear mixer. This creates a coarse, unstable emulsion.

-

Homogenization: Pass the coarse emulsion through a high-pressure homogenizer (e.g., at 10,000-15,000 psi). This process is repeated for multiple cycles (e.g., 5-10 times) to reduce the droplet size to the nanometer range (<0.2 µm).

-

Quality Control: After homogenization, analyze the emulsion for mean particle size and particle size distribution using dynamic light scattering.

-

Sterilization: The final emulsion is typically sterilized by autoclaving.

Protocol 2: In Vivo Evaluation in a Rat Model of Severe Hemodilution

This protocol describes a common preclinical method to assess the efficacy of an oxygen-carrying blood substitute.

Objective: To determine if a PFD emulsion can sustain life in rats after their red blood cell volume has been reduced to a critically low level.

Materials:

-

PFD emulsion (prepared as in Protocol 1)

-

Anesthetized rats (e.g., Sprague-Dawley)

-

Ventilator and gas mixture supply (e.g., 95% O₂ / 5% CO₂)

-

Catheters for arterial and venous access

-

Blood pressure transducer and monitoring equipment

-

Syringe pumps

-

Blood gas analyzer

Procedure:

-

Animal Preparation: Anesthetize the rat and place it on a ventilator supplying a high concentration of oxygen. This is crucial as PFC efficacy is dependent on high inspired oxygen.

-

Catheterization: Insert catheters into an artery (e.g., femoral artery) for blood pressure monitoring and blood withdrawal, and a vein (e.g., jugular vein) for infusion.

-

Baseline Measurement: Record baseline physiological parameters, including mean arterial pressure (MAP), heart rate, and collect a blood sample for baseline hematocrit and blood gas analysis.

-

Isovolemic Exchange-Transfusion: Begin a stepwise isovolemic exchange. Withdraw a set volume of whole blood from the arterial line while simultaneously infusing an equal volume of the PFD emulsion through the venous line.

-

Hemodilution: Continue this process until the rat's hematocrit is reduced to a level that is typically lethal (e.g., <5%).

-

Post-Infusion Monitoring: Monitor the animal's survival, MAP, heart rate, and collect periodic arterial blood samples for blood gas analysis to assess the effectiveness of oxygen transport by the emulsion.

-

Data Analysis: Compare the survival times and physiological stability of animals treated with the PFD emulsion against a control group receiving a non-oxygen-carrying plasma expander.

Visualizations of Experimental and Logical Workflows

General Experimental Workflow

The evaluation of a novel PFC emulsion followed a logical progression from formulation to preclinical testing.

Conclusion

The early research into this compound as a blood substitute, epitomized by the development and clinical testing of Fluosol-DA, was a critical chapter in the history of artificial oxygen carriers. While these first-generation emulsions ultimately proved to be ineffective as red blood cell substitutes due to low oxygen-carrying capacity, short half-life, and adverse side effects, the research provided an invaluable "proof of principle." It unequivocally demonstrated that an emulsified, chemically inert substance could transport oxygen in the bloodstream and deliver it to tissues. The challenges encountered, particularly emulsion instability and biocompatibility issues related to surfactants, directly informed the development of subsequent generations of PFC emulsions with higher concentrations, improved stability, and more biocompatible components. This foundational work paved the way for the continued exploration of perfluorocarbons not only as blood substitutes but also in other medical applications requiring enhanced oxygen delivery.

References

- 1. Blood Substitute Anyone? - Centre for Blood Research [cbr.ubc.ca]

- 2. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perfluorocarbons as blood substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blood substitute - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of Perfluorodecalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecalin (PFD), a fully fluorinated derivative of decalin, is a synthetic fluorocarbon with the chemical formula C₁₀F₁₈. Its remarkable properties, including high gas solubility (particularly for oxygen and carbon dioxide), chemical and biological inertness, and thermal stability, have made it a substance of significant interest in various scientific and biomedical fields. Applications range from its use as a component in artificial blood substitutes and oxygen delivery agents in cell culture to its role as a contrast agent in medical imaging.

A thorough understanding of the molecular structure and conformational behavior of this compound is paramount for the rational design of its applications and for predicting its interactions in complex biological and chemical systems. This technical guide provides a comprehensive overview of the molecular geometry, conformational isomerism, and methods used to elucidate these properties for both the cis and trans isomers of this compound.

Molecular Structure and Isomerism

This compound exists as two primary geometric isomers: cis-perfluorodecalin and trans-perfluorodecalin. This isomerism arises from the relative orientation of the fluorine atoms attached to the bridgehead carbon atoms where the two rings are fused. In the cis isomer, these fluorine atoms are on the same side of the molecule, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in stereochemistry leads to distinct physical properties and conformational preferences.

Key Physicochemical Properties of this compound Isomers

| Property | cis-Perfluorodecalin | trans-Perfluorodecalin |

| Molecular Formula | C₁₀F₁₈ | C₁₀F₁₈ |

| Molar Mass | 462.08 g/mol | 462.08 g/mol |

| Melting Point | -3.6 °C | +18 °C |

This table summarizes key physicochemical properties of the cis and trans isomers of this compound.

Conformational Analysis

The conformational landscape of this compound is complex due to the puckered nature of the two fused cyclohexane rings. The substitution of hydrogen with larger, more electronegative fluorine atoms significantly influences the conformational energies and barriers to ring inversion compared to its hydrocarbon analog, decalin. The chair-chair conformation is the most stable for both rings in both isomers, but the overall molecular shape and energy differ.

Computational and Theoretical Studies

Ab initio and density functional theory (DFT) calculations are powerful tools for investigating the geometric parameters and relative energies of the conformers of this compound. These computational methods can provide detailed insights into bond lengths, bond angles, and dihedral angles that are often challenging to determine experimentally with high precision.

Theoretical studies on the electronic structure of this compound using density functional theory have shown that while the outer fluorine atoms carry an excess negative charge in the ground state, the lowest electronic excitations involve a charge transfer towards the inner carbon atoms. Interestingly, these theoretical models have not predicted significant differences in the X-ray absorption spectra between the cis and trans isomers[1][2].

dot

Caption: Cis-trans isomerization pathway of this compound.

Experimental Protocols for Structural Elucidation

The molecular structure and conformation of this compound isomers are primarily investigated using a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C and ¹⁹F NMR, is a powerful technique for distinguishing between the cis and trans isomers of this compound due to their different molecular symmetries, which result in distinct spectral patterns.

Experimental Workflow for NMR Analysis:

dot

Caption: General workflow for NMR analysis of this compound isomers.

Detailed Methodologies:

-

Sample Preparation: A solution of the purified cis or trans isomer of this compound is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

-

Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of trans-perfluorodecalin is simpler than that of the cis-isomer due to the higher symmetry of the trans molecule. The chemical shifts and fluorine-fluorine coupling constants provide a unique fingerprint for each isomer.

-

¹³C NMR Spectroscopy: While the ¹⁹F NMR spectra are more complex for the cis-isomer, the ¹³C NMR spectra of both isomers can appear similar at first glance. However, detailed analysis of the carbon chemical shifts and C-F coupling constants allows for unambiguous identification.[3][4]

Gas Electron Diffraction (GED)

Gas Electron Diffraction (GED) is a primary technique for determining the precise molecular geometry of volatile compounds in the gas phase. It provides accurate measurements of bond lengths, bond angles, and the overall molecular symmetry.

Experimental Workflow for GED Analysis:

dot

Caption: General workflow for Gas Electron Diffraction (GED) analysis.

Detailed Methodologies:

-

Sample Introduction: The this compound sample is vaporized and introduced into a high-vacuum chamber as a jet of gas.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

-

Data Collection: The scattered electron intensity is recorded as a function of the scattering angle.

-

Structural Refinement: The experimental scattering data is analyzed to generate a radial distribution curve, from which internuclear distances can be derived. By fitting this data to a molecular model, precise bond lengths, bond angles, and torsional angles can be determined.

While a dedicated GED study providing a complete set of structural parameters for both this compound isomers is not widely available, the technique remains a gold standard for obtaining such data for gas-phase molecules.

Conclusion

The molecular structure and conformational analysis of this compound are crucial for understanding its unique properties and for the continued development of its applications. The existence of distinct cis and trans isomers, each with its own conformational preferences, highlights the importance of stereochemistry in determining the macroscopic properties of this fluorocarbon. A combination of experimental techniques, particularly NMR spectroscopy and gas electron diffraction, along with high-level computational methods, provides a powerful and synergistic approach to fully characterizing the three-dimensional structure and dynamic behavior of this compound molecules. Future research focusing on detailed quantitative structural determination and the energetic landscape of conformational changes will further enhance our ability to harness the potential of this remarkable compound.

References

The Gas-Dissolving Capacity of Perfluorodecalin: A Technical Guide for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Perfluorodecalin (PFD), a synthetic fluorocarbon, has garnered significant interest in the biomedical field due to its remarkable capacity to dissolve and transport respiratory gases, primarily oxygen and carbon dioxide. This property, coupled with its chemical and biological inertness, positions PFD as a critical component in the development of artificial oxygen carriers, liquid ventilation systems, and other advanced therapeutic and diagnostic applications. This in-depth technical guide provides a comprehensive overview of the gas-dissolving capabilities of this compound, detailing quantitative solubility data, experimental methodologies for its measurement, and workflows for its application in biomedical research.

Quantitative Gas Solubility in this compound

The high solubility of gases in this compound is a direct consequence of the weak van der Waals forces between the fluorinated molecules.[1] This allows for the physical dissolution of large volumes of gases without chemical binding. The solubility of oxygen in PFD is approximately 20 times greater than in water.[2] Carbon dioxide is even more soluble in PFD, with a capacity up to four times that of oxygen.[2]

The following table summarizes the quantitative data on the solubility of oxygen and carbon dioxide in this compound at standard and physiological temperatures.

| Gas | Temperature (°C) | Solubility | Units | Reference(s) |

| Oxygen (O₂) | 25 | 49 | mL of gas / 100 mL of PFD | [3] |

| Oxygen (O₂) | 25 | 40.3 | mL of O₂ / L of PFD | [2] |

| Oxygen (O₂) | 37 | 40-50 | % (v/v) | |

| Oxygen (O₂) | 25 | 95.68 | mLO₂ / mol PFD | |

| Carbon Dioxide (CO₂) | 37 | ~200 | % (v/v) | |

| Carbon Dioxide (CO₂) | 25 | 140 | vol.% | |

| Carbon Dioxide (CO₂) | - | 1.22x10⁻³ | mol/m³Pa (Henry's Law Constant) | |

| Oxygen (O₂) | 25 | 0.41 | Ostwald Coefficient |

Experimental Protocols

Accurate measurement of gas solubility in this compound and the preparation of stable PFD emulsions are fundamental to its biomedical application. The following sections detail the methodologies for these key experimental procedures.

Measurement of Gas Solubility

Two common methods for determining the solubility of gases in liquids like this compound are the saturation method and gas chromatography.

1. Saturation Method

This method involves saturating a known volume of liquid with the gas of interest and measuring the volume of gas absorbed.

-

Principle: A measured volume of PFD is brought into contact with a known volume of the test gas at a constant temperature and pressure. After equilibrium is reached, the change in the gas volume indicates the amount of gas dissolved in the liquid.

-

Apparatus: A gas-tight syringe or a specialized solubility apparatus housed in a water thermostat to maintain constant temperature is required. The apparatus typically includes an equilibrium vessel, a gas burette, a pressure transducer, and a magnetic stirrer.

-

Procedure:

-

Degassing: The this compound is thoroughly degassed to remove any dissolved gases. This can be achieved by repeated freeze-pump-thaw cycles or by sparging with an inert gas like helium followed by vacuum application.

-

Introduction of Liquid and Gas: A precise volume of the degassed PFD is introduced into the equilibrium vessel. A known volume of the test gas (e.g., oxygen or carbon dioxide) is then introduced into the apparatus.

-

Equilibration: The mixture is stirred vigorously at a constant temperature until thermodynamic equilibrium is achieved, indicated by a stable pressure reading.

-

Measurement: The volume of undissolved gas is measured. The volume of dissolved gas is calculated by subtracting the final gas volume from the initial gas volume, with corrections for vapor pressure of the solvent.

-

Calculation: The solubility can be expressed in various units, such as the Bunsen coefficient (volume of gas at STP dissolved per unit volume of solvent at the experimental temperature under a partial pressure of 1 atm) or the Ostwald coefficient (volume of gas absorbed per volume of absorbing liquid at the same temperature).

-

2. Gas Chromatography (GC)

Gas chromatography provides a sensitive and accurate method for determining the concentration of dissolved gases.

-

Principle: A sample of the liquid with dissolved gas is injected into a gas chromatograph. The dissolved gases are partitioned between a carrier gas and a stationary phase in a column, allowing for their separation and quantification by a suitable detector.

-

Apparatus: A gas chromatograph equipped with a suitable column (e.g., packed with HayeSep Q) and a detector such as a thermal conductivity detector (TCD) for general gases or a flame ionization detector (FID) for hydrocarbons is required. A headspace autosampler can be used for automated analysis of the gas phase in equilibrium with the liquid.

-

Procedure:

-

Sample Preparation: A known volume of this compound is saturated with the test gas under controlled temperature and pressure conditions.

-

Injection: A small, precise volume of the gas-saturated PFD is injected into the GC. Alternatively, a headspace injection can be performed, where a sample of the gas phase in equilibrium with the liquid is injected.

-

Separation: The carrier gas (e.g., helium or nitrogen) transports the sample through the GC column, where the dissolved gases are separated based on their interaction with the stationary phase.

-

Detection: The separated gases are detected by the TCD or other appropriate detector, which generates a signal proportional to the concentration of each gas.

-

Quantification: The concentration of the dissolved gas is determined by comparing the peak area from the sample to a calibration curve generated using standards with known gas concentrations.

-

Preparation of this compound Emulsions for Biomedical Use

For intravenous applications, the hydrophobic this compound must be emulsified to form stable, biocompatible nanoparticles.

-

Principle: An oil-in-water (O/W) emulsion is created where PFD is the dispersed (oil) phase and an aqueous solution containing surfactants is the continuous phase. High-energy methods like ultrasonication or high-pressure homogenization are typically employed to reduce the droplet size to the nanometer range.

-

Materials:

-

This compound (dispersed phase)

-

Aqueous solution (continuous phase, e.g., water for injection)

-

Surfactants/Emulsifiers (e.g., phospholipids like egg yolk lecithin, Pluronic F-68, Tween 80).

-

-

Procedure (Ultrasound Emulsification):

-

Preparation of Phases: The aqueous phase is prepared by dissolving the surfactant(s) in water. The this compound constitutes the oil phase.

-

Pre-mixing: The oil and aqueous phases are combined and coarsely mixed.

-

Emulsification: The mixture is subjected to high-intensity ultrasonic irradiation using a sonicator. The ultrasonic waves create cavitation bubbles that collapse and generate intense shear forces, breaking down the PFD into nano-sized droplets.

-

Characterization: The resulting nanoemulsion is characterized for droplet size, polydispersity index (PDI), and stability over time. Dynamic light scattering (DLS) is a common technique for size and PDI measurement.

-

Sterilization: The final emulsion is typically sterilized by filtration through a 0.22 µm filter.

-

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes related to the biomedical application of this compound.

Caption: Workflow for Gas Solubility Measurement.

Caption: PFD Emulsion Preparation Workflow.

Caption: Partial Liquid Ventilation Workflow.

References

The Historical Development of Perfluorodecalin in Medical Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecalin (PFD), a synthetic fluorocarbon, has carved a unique niche in the landscape of medical innovation. Its remarkable ability to dissolve and transport large volumes of respiratory gases, coupled with its chemical and biological inertness, has propelled its exploration and application in diverse medical fields over several decades. This technical guide provides a comprehensive overview of the historical development of this compound in medicine, focusing on its core applications as a blood substitute, in liquid ventilation, and in ophthalmology. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties, experimental methodologies, and underlying principles that have governed its use.

Physicochemical Properties of this compound

The utility of this compound in medical applications is intrinsically linked to its unique physical and chemical properties. Its high density, low surface tension, and exceptional gas-dissolving capacity are central to its function. The following table summarizes the key physicochemical properties of this compound and provides a comparison with Perflubron (Perfluorooctyl Bromide), another clinically relevant perfluorocarbon.

| Property | This compound (PFD) | Perflubron (PFOB) | Reference |

| Chemical Formula | C₁₀F₁₈ | C₈F₁₇Br | [1] |

| Molecular Weight ( g/mol ) | 462.08 | 499.04 | [1] |

| Density at 25°C (g/mL) | 1.94 | 1.92 | [1] |

| Boiling Point (°C) | 142 | 143 | [1] |

| Vapor Pressure at 37°C (mmHg) | 13.6 | 10.4 | [2] |

| Viscosity at 25°C (centistokes) | 2.61 | 1.1 | |

| Surface Tension at 25°C (dynes/cm) | 16 | 15 | |

| Oxygen Solubility at 25°C (mL O₂/100 mL) | 49 | 53 | |

| Carbon Dioxide Solubility at 25°C (mL CO₂/100 mL) | 192 | 210 |

Historical Application 1: this compound as a Blood Substitute

The concept of a synthetic oxygen-carrying fluid has been a long-standing goal in medicine. In the 1980s, this compound became a key component of one of the first-generation blood substitutes to undergo extensive clinical trials: Fluosol-DA (20%).

Composition of Fluosol-DA (20%)

Fluosol-DA was a 20% w/v emulsion of perfluorochemicals. Its formulation was a complex mixture designed to be biocompatible and to effectively transport oxygen.

| Component | Concentration (w/v %) | Purpose | Reference |

| This compound | 14.0 | Primary oxygen carrier | |

| Perfluorotripropylamine | 6.0 | Emulsion stabilizer | |

| Pluronic F-68 | 2.7 | Surfactant (emulsifying agent) | |

| Yolk Phospholipids | 0.4 | Surfactant (emulsifying agent) | |

| Glycerol | 0.8 | Isotonicity agent | |

| Hydroxyethyl starch | 3.0 | Plasma volume expander | |

| Electrolytes (in water for injection) | q.s. | Physiological balance |

Key Characteristics of Fluosol-DA (20%) Emulsion:

-

Particle Size: The mean particle diameter of the emulsion was less than 0.2 µm, which is crucial to prevent embolism.

-

Oxygen Carrying Capacity: At 37°C and an oxygen partial pressure of 760 mmHg, Fluosol-DA could carry approximately 7.2 mL of oxygen per 100 mL of emulsion.

Experimental Protocol: Preparation of a this compound-Based Emulsion (Lab Scale)

This protocol outlines a general method for preparing a PFD-based nanoemulsion for research purposes, based on the principles used for Fluosol-DA.

Materials:

-

This compound

-

Perfluorotripropylamine (or other suitable stabilizer)

-

Egg Yolk Phospholipid (or other suitable surfactant)

-

Glycerol

-

Water for Injection (WFI)

-

High-shear mixer

-

High-pressure homogenizer

-

Dynamic light scattering (DLS) particle size analyzer

-

0.22 µm sterile filter

-

Autoclave

Procedure:

-

Aqueous Phase Preparation: Dissolve glycerol in WFI to create an isotonic solution.

-

Lipid Dispersion: Disperse the egg yolk phospholipid in the aqueous glycerol solution with gentle heating and stirring until a uniform suspension is formed.

-

Pre-emulsification: While mixing the aqueous phase at high speed with a high-shear mixer, slowly add the this compound and Perfluorotripropylamine mixture to form a coarse emulsion.

-

Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 10,000-15,000 psi for 5-10 cycles. Monitor the particle size distribution after each cycle using DLS. The target mean particle diameter is below 0.2 µm.

-

Sterilization: Sterilize the final emulsion by autoclaving at 121°C for 15 minutes.

-

Quality Control: After sterilization, perform final quality control checks, including particle size analysis, pH measurement, and sterility testing.

Visualization of this compound Synthesis and Emulsion Formulation

Caption: Fowler Process for the synthesis of this compound.

Caption: Workflow for the formulation of a PFD-based emulsion.

Historical Application 2: this compound in Liquid Ventilation

Liquid ventilation is a respiratory support technique where the lungs are filled with an oxygenated perfluorocarbon liquid. This compound's high gas solubility and low surface tension make it a candidate for this application, particularly in the context of Acute Respiratory Distress Syndrome (ARDS).

Mechanism of Action in Liquid Ventilation

The therapeutic effects of PFD in liquid ventilation are attributed to several mechanisms:

-

Improved Gas Exchange: PFD acts as a solvent for oxygen and carbon dioxide, facilitating their transport across the alveolar-capillary membrane.

-

Recruitment of Collapsed Alveoli: The high density of PFD helps to open and stabilize collapsed or fluid-filled alveoli.

-

Reduced Surface Tension: PFD has a very low surface tension, which reduces the work of breathing and prevents alveolar collapse.

-

Anti-inflammatory Effects: Some studies suggest that PFCs may have anti-inflammatory properties within the lungs.

Experimental Protocol: Partial Liquid Ventilation in a Rabbit Model of Lung Injury

This protocol describes a general procedure for inducing lung injury and performing partial liquid ventilation (PLV) in rabbits, a commonly used animal model.

Materials:

-

New Zealand White rabbits (2.5-3.5 kg)

-

Anesthesia (e.g., ketamine, xylazine)

-

Endotracheal tube

-

Mechanical ventilator

-

Physiological monitoring equipment (ECG, blood pressure, pulse oximeter)

-

Blood gas analyzer

-

Warmed sterile saline

-

This compound (sterile, medical grade)

Procedure:

-

Animal Preparation and Anesthesia: Anesthetize the rabbit and place it in a supine position. Intubate with an appropriately sized endotracheal tube and initiate mechanical ventilation.

-

Induction of Lung Injury: Induce acute lung injury by repeated lung lavage with warmed sterile saline (e.g., 30 mL/kg) until a significant decrease in arterial oxygen partial pressure (PaO₂) is achieved (e.g., PaO₂/FiO₂ ratio < 100).

-

This compound Instillation: Slowly instill a dose of this compound (e.g., 15-30 mL/kg) into the lungs via a side port in the endotracheal tube. The volume is often equivalent to the functional residual capacity (FRC).

-

Partial Liquid Ventilation: Continue mechanical ventilation with adjusted settings (e.g., lower tidal volumes, adjusted PEEP) to ventilate the PFD-filled lungs.

-

Monitoring: Continuously monitor vital signs and perform serial arterial blood gas analysis to assess the efficacy of gas exchange.

-

Termination of Experiment: At the end of the experimental period, the animal is euthanized, and lung tissue can be collected for histological analysis.

Visualization of Liquid Ventilation and Gas Exchange

Caption: Experimental workflow for partial liquid ventilation in an animal model.

Caption: Mechanism of gas exchange with this compound in the alveoli.

Historical Application 3: this compound in Ophthalmology

In vitreoretinal surgery, this compound is used as a temporary intraoperative tool, often referred to as a "third hand" for the surgeon. Its high specific gravity and immiscibility with water are the key properties that make it invaluable in complex retinal detachment surgeries.

Role in Vitreoretinal Surgery

-

Retinal Tamponade: The high density of PFD allows it to flatten a detached retina and hold it in place against the retinal pigment epithelium.

-

Displacement of Subretinal Fluid: PFD can be used to displace subretinal fluid, allowing for better visualization and treatment of retinal tears.

-

Manipulation of Intraocular Tissues: It can be used to stabilize the retina during the removal of membranes or foreign bodies.

Experimental Protocol: Pars Plana Vitrectomy with this compound for Retinal Detachment

This protocol provides a simplified overview of the surgical steps involved in a pars plana vitrectomy (PPV) for retinal detachment where PFD is used.

Surgical Procedure:

-

Surgical Preparation: The patient is prepped and draped in a sterile fashion. Anesthesia is administered (local or general).

-

Sclerotomies: Three small incisions (sclerotomies) are made through the pars plana of the sclera to allow entry of surgical instruments.

-

Core Vitrectomy: The central vitreous gel is removed using a vitreous cutter.

-

This compound Injection: Sterile this compound is slowly injected over the optic nerve head. The PFD bubble will gradually enlarge, displacing subretinal fluid anteriorly and flattening the detached retina.

-

Membrane Peeling and Retinopexy: With the retina stabilized by the PFD, any scar tissue or membranes on the retinal surface can be carefully removed. Laser photocoagulation or cryotherapy is then applied around the retinal tears to create a permanent adhesion.

-

Fluid-Air Exchange: The PFD is then carefully aspirated from the eye while simultaneously infusing air to maintain intraocular pressure.

-

Tamponade: A long-acting gas bubble or silicone oil is injected into the eye to provide continued tamponade for the retina post-operatively.

-

Closure: The sclerotomies are closed with sutures or are self-sealing.

Visualization of this compound in Retinal Detachment Surgery

Caption: Workflow of vitreoretinal surgery for retinal detachment using PFD.

Conclusion

The journey of this compound from a chemical curiosity to a valuable tool in medicine is a testament to the power of innovative thinking in drug and device development. While its application as a systemic blood substitute faced challenges that led to the discontinuation of early formulations like Fluosol-DA, its unique physical properties have ensured its continued and critical role in specialized areas such as liquid ventilation research and complex vitreoretinal surgery. This technical guide has provided a detailed overview of the historical development, key quantitative data, and experimental protocols associated with the medical applications of this compound. It is hoped that this comprehensive resource will aid researchers, scientists, and drug development professionals in their understanding of this remarkable molecule and inspire further innovation in the field.

References

Methodological & Application

Application Notes and Protocols for Perfluorodecalin in 3D Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are increasingly utilized in biomedical research and drug development to better mimic the complex in vivo environment of tissues. A significant challenge in 3D cell culture is ensuring adequate oxygen supply to the cells, especially in larger or denser constructs, where hypoxic cores can lead to necrosis and altered cellular function. Perfluorodecalin (PFD), a biocompatible and chemically inert fluorocarbon, serves as an effective oxygen carrier to mitigate hypoxia in these systems. Its high capacity to dissolve oxygen allows for enhanced oxygen delivery to 3D cultures, thereby improving cell viability, maintaining physiological function, and enhancing the reliability of experimental outcomes.

These application notes provide detailed protocols for the use of this compound in a two-phase liquid overlay system for both spheroid and organoid cultures. The protocols cover the preparation of PFD, establishment of the two-phase culture, and methods for assessing the impact of improved oxygenation on cell viability, proliferation, and relevant signaling pathways.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on 3D cell cultures.

Table 1: Effect of this compound on Spheroid Viability and Size

| Cell Line | 3D Model | PFD Concentration (v/v) | Metric | Control (No PFD) | With PFD | Fold Change |